molecular formula C8H10N2O2 B2414622 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 137614-47-2

3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2414622
M. Wt: 166.18
InChI Key: XZXPFRVWRDVHKT-UHFFFAOYSA-N
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Patent
US08304557B2

Procedure details

A mixture of methyl 3-cyclopropyl-3-oxopropanoate (10.0 g, 70.4 mmol) and 1,1-dimethoxy-N,N-dimethylmethanamine (10.1 g, 84.4 mmol) was stirred for 1 hr. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in diethyl ether (25 mL). A solution of methylhydrazine (3.56 g, 77.4 mmol) in diethyl ether (25 mL) was added dropwise with stirring under ice-cooling, and the mixture was stirred for 1 hr. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, ethanol (35 mL) and 8N aqueous sodium hydroxide solution (17.5 mL) were added to the residue, and the mixture was stirred at room temperature for 15 hr. The reaction mixture was neutralized with 1N hydrochloric acid, and the precipitated solid was collected by filtration and washed with water to give a mixture (8.71 g, 75%) of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (1) and 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (2) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)[CH2:5][C:6]([O:8]C)=[O:7])[CH2:3][CH2:2]1.CO[CH:13](OC)[N:14]([CH3:16])C.C[NH:20]N>C(OCC)C.C(OCC)(=O)C>[CH:1]1([C:4]2[C:5]([C:6]([OH:8])=[O:7])=[CH:13][N:14]([CH3:16])[N:20]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)=O
Name
Quantity
10.1 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
methylhydrazine
Quantity
3.56 g
Type
reactant
Smiles
CNN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diethyl ether (25 mL)
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure, ethanol (35 mL) and 8N aqueous sodium hydroxide solution (17.5 mL)
ADDITION
Type
ADDITION
Details
were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hr
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=NN(C=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.71 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.